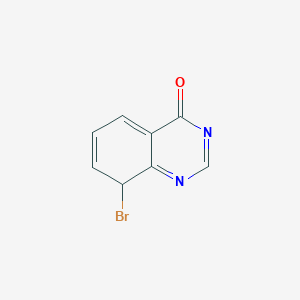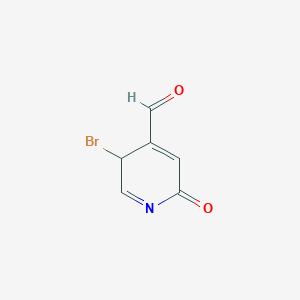![molecular formula C6H2N2O2S B12358575 Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
Thieno[2,3-d]pyridazin-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyridazin-4,7-dione is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-d]pyridazin-4,7-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-d]pyridazin-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the thiophene or pyridazinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d]pyridazin-4,7-dione has a wide range of applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of Thieno[2,3-d]pyridazin-4,7-dione and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes involved in key metabolic pathways, such as folate-dependent one-carbon metabolism . These interactions can lead to the modulation of cellular processes, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-d]pyridazin-4,7-dione can be compared with other similar compounds, such as:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality.
Thieno[3,2-d]pyrimidine: A compound with a similar fused ring system but different nitrogen positioning.
Uniqueness: this compound is unique due to its specific ring fusion and electronic properties, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C6H2N2O2S |
|---|---|
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
thieno[2,3-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H2N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H |
InChI-Schlüssel |
NSSXUVVBLSMKOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=O)N=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


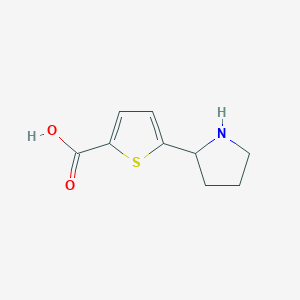
![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)

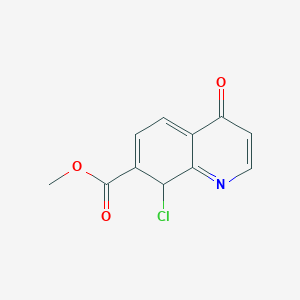
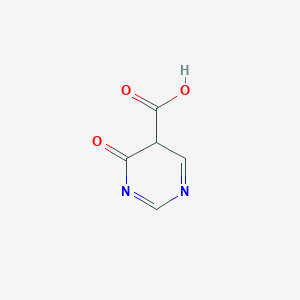


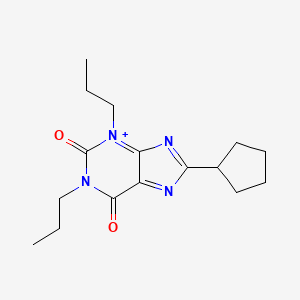
![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
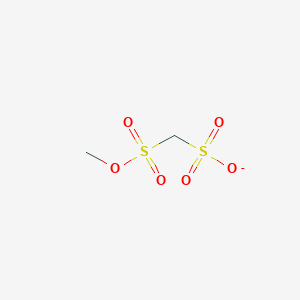
![6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one](/img/structure/B12358572.png)
